molecular formula C9H10ClF4NO B1382984 (1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 1807937-60-5

(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B1382984
CAS No.: 1807937-60-5
M. Wt: 259.63 g/mol
InChI Key: RFCDPKSXMINDCH-DDWIOCJRSA-N
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Description

(1R)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride: is a chemical compound with the molecular formula C9H10ClF4NO and a molecular weight of 259.63 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride typically involves multiple steps, starting with the appropriate precursor molecules. One common synthetic route includes the following steps:

  • Bromination: The starting material, 3-fluoro-4-methoxybenzene, undergoes bromination to introduce a bromo group at the desired position.

  • Formation of Trifluoromethyl Group: The brominated compound is then treated with a trifluoromethylating agent to introduce the trifluoromethyl group.

  • Amination: The trifluoromethylated compound is subjected to amination to introduce the amine group.

  • Hydrochloride Formation: Finally, the amine group is protonated to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

(1R)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group or other functional groups present in the molecule.

  • Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Typical reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific oxidation conditions.

  • Reduction Products: Reduced forms of the trifluoromethyl group or other functional groups.

  • Substitution Products: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

(1R)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

(1R)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride: can be compared with other similar compounds, such as:

  • Trifluoromethylphenylamines: Similar compounds with trifluoromethyl groups on the phenyl ring.

  • Fluorinated Amines: Compounds with fluorine atoms on the amine group or adjacent positions.

Uniqueness: The presence of both trifluoromethyl and methoxy groups in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO.ClH/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13;/h2-4,8H,14H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCDPKSXMINDCH-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](C(F)(F)F)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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